

Thermodynamic Properties of (2,2-Dimethylpropyl)cyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,2-Dimethylpropyl)cyclohexane

Cat. No.: B14698781

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(2,2-Dimethylpropyl)cyclohexane, also known as neopentylcyclohexane, is a saturated hydrocarbon with the chemical formula $C_{11}H_{22}$. As a branched-chain alkylcyclohexane, its thermodynamic properties are of interest in various fields, including the development of fuels, lubricants, and as a non-polar solvent in chemical synthesis and drug development. Understanding these properties is crucial for process design, reaction modeling, and predicting the behavior of this compound under different conditions. This guide provides a comprehensive overview of the key thermodynamic properties of **(2,2-Dimethylpropyl)cyclohexane**, based on critically evaluated data, and outlines the standard experimental methodologies for their determination.

Core Thermodynamic Properties

The following tables summarize the critically evaluated thermodynamic data for **(2,2-Dimethylpropyl)cyclohexane** in its ideal gas and liquid phases. The data is primarily sourced from the NIST/TRC Web Thermo Tables (WTT), which provides a collection of critically evaluated thermodynamic property data for pure compounds.[\[1\]](#)[\[2\]](#)

Table 1: Ideal Gas Phase Thermodynamic Properties

Property	Temperature (K)	Value	Units
Heat Capacity (Cp)	298.15	254.9	J/mol·K
500	412.3		J/mol·K
1000	675.2		J/mol·K
Enthalpy of Formation (ΔfH°)	298.15	-284.5	kJ/mol
Standard Entropy (S°)	298.15	465.8	J/mol·K

Table 2: Liquid Phase Thermodynamic Properties

Property	Temperature (K)	Value	Units
Heat Capacity (Cp)	298.15	310.2	J/mol·K
400	373.9		J/mol·K
500	453.6		J/mol·K
Enthalpy of Formation (ΔfH°)	298.15	-332.8	kJ/mol
Enthalpy of Vaporization (ΔvapH)	298.15	48.3	kJ/mol
455.5 (Normal Boiling Point)	35.8		kJ/mol
Density	293.15	808.3	kg/m ³
	313.15	792.4	kg/m ³

Experimental Protocols

While specific experimental data for **(2,2-Dimethylpropyl)cyclohexane** is not readily available in open literature, the following sections describe the standard and well-established methodologies used to determine the thermodynamic properties of similar hydrocarbons, such as branched alkanes and other alkylcyclohexanes.

Determination of Heat Capacity: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of liquids and solids. The fundamental principle is to minimize heat exchange between the sample and its surroundings.

Methodology:

- Sample Preparation: A high-purity sample of **(2,2-Dimethylpropyl)cyclohexane** is degassed to remove any dissolved air and then hermetically sealed in a calorimeter vessel of known heat capacity.
- Calorimeter Setup: The calorimeter vessel is placed within an adiabatic shield. The temperature of the shield is precisely controlled to match the temperature of the calorimeter vessel at all times, thereby creating an adiabatic environment.
- Heating: A known quantity of electrical energy is supplied to a heater within the calorimeter vessel, causing a small increase in the temperature of the sample.
- Temperature Measurement: The temperature of the sample is measured with high precision using a platinum resistance thermometer before and after the energy input.
- Calculation: The heat capacity (C_p) is calculated from the measured energy input (Q), the temperature change (ΔT), and the molar amount of the sample (n), after correcting for the heat capacity of the calorimeter vessel.

Equation: $C_p = (Q / (n \cdot \Delta T)) - C_{p,\text{calorimeter}}$

Determination of Enthalpy of Vaporization: Ebulliometry

Ebulliometry is a common method for determining the vapor pressure of a liquid as a function of temperature. From the vapor pressure data, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

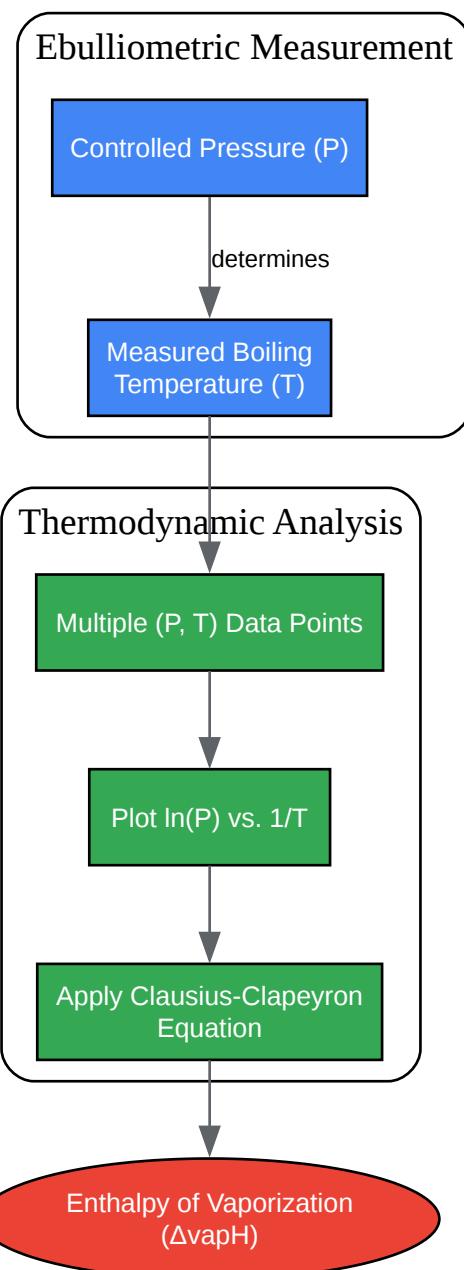
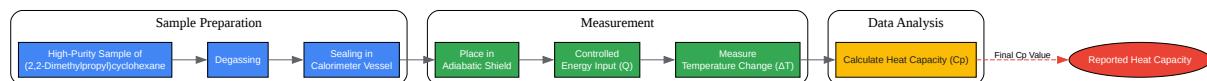
Methodology:

- Apparatus: A Swietoslawski-type ebulliometer is typically used. This apparatus is designed to ensure the establishment of a true equilibrium between the liquid and vapor phases.

- Procedure: A pure sample of **(2,2-Dimethylpropyl)cyclohexane** is placed in the ebulliometer. The pressure of the system is controlled and measured with a high-precision manometer. The liquid is heated to its boiling point at the set pressure.
- Temperature Measurement: The boiling temperature of the liquid is measured with a platinum resistance thermometer immersed in the vapor-liquid equilibrium.
- Data Collection: The boiling temperature is measured at various controlled pressures.
- Calculation: The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is derived from the slope of the plot of the natural logarithm of vapor pressure ($\ln P$) versus the reciprocal of the absolute temperature ($1/T$).

Clausius-Clapeyron Equation: $d(\ln P) / d(1/T) = -\Delta_{\text{vap}}H / R$ (where R is the ideal gas constant)

Determination of Liquid Density: Vibrating-Tube Densimetry



Vibrating-tube densimeters provide a rapid and precise method for measuring the density of liquids over a range of temperatures.

Methodology:

- Instrument Principle: The instrument consists of a U-shaped glass tube that is electromagnetically excited to vibrate at its natural frequency.
- Measurement: The sample of **(2,2-Dimethylpropyl)cyclohexane** is introduced into the U-tube. The natural frequency of the tube's vibration is dependent on its total mass (the mass of the tube plus the mass of the sample).
- Calibration: The instrument is calibrated using fluids of known density, such as dry air and pure water, at the desired temperature.
- Calculation: The density of the sample is calculated from the measured oscillation period of the U-tube and the calibration constants. The temperature of the sample is precisely controlled during the measurement.

Visualizations

Experimental Workflow for Adiabatic Calorimetry

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2,2-dimethylpropyl)cyclohexane [webbook.nist.gov]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of (2,2-Dimethylpropyl)cyclohexane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14698781#thermodynamic-properties-of-2-2-dimethylpropyl-cyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com